Calcimycin has been reported in Streptomyces and Streptomyces chartreusis with data available.
CALCIMYCIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
An ionophorous, polyether antibiotic from Streptomyces chartreusensis. It binds and transports CALCIUM and other divalent cations across membranes and uncouples oxidative phosphorylation while inhibiting ATPase of rat liver mitochondria. The substance is used mostly as a biochemical tool to study the role of divalent cations in various biological systems.
See also: Monensin (related).
Calcimycin
CAS No.: 52665-69-7
Cat. No.: VC0522504
Molecular Formula: C29H37N3O6
Molecular Weight: 523.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52665-69-7 |
|---|---|
| Molecular Formula | C29H37N3O6 |
| Molecular Weight | 523.6 g/mol |
| IUPAC Name | 5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16-,17-,18-,22-,27+,29+/m1/s1 |
| Standard InChI Key | HIYAVKIYRIFSCZ-CYEMHPAKSA-N |
| Isomeric SMILES | CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
| Canonical SMILES | CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
| Appearance | Solid powder |
| Melting Point | 181.5 °C |
Introduction
Chemical and Structural Properties of Calcimycin
Molecular Characteristics
Calcimycin () is a spiroketal-containing compound with a molecular weight of 523.62 g/mol . Its structure includes a benzoxazolyl group and a pyrrole moiety, which confer high selectivity for divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺ . The compound forms stable complexes with these ions, enabling their transport across lipid bilayers .
Table 1: Key Chemical Properties of Calcimycin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 523.62 g/mol | |
| CAS Number | 52665-69-7 | |
| Solubility | 47 mg/mL in DMSO | |
| Purity | >98% |
Biosynthesis and Origin
Calcimycin is produced by Streptomyces chartreusensis, a soil bacterium first isolated in 1974 . The compound is typically harvested as a calcium-magnesium salt but can be converted to its free acid form for experimental use .
Mechanisms of Action
Ionophoric Activity
Calcimycin’s primary mechanism involves shuttling Ca²⁺ across membranes, disrupting intracellular calcium homeostasis . This activity uncouples oxidative phosphorylation in mitochondria, inhibits ATPase, and elevates cytosolic Ca²⁺ levels, triggering downstream signaling cascades .
Mitochondrial Dysfunction and ROS Generation
By depolarizing mitochondrial membranes, calcimycin induces reactive oxygen species (ROS) production and activates calcium-dependent enzymes such as calcineurin . In HL-60 leukemia cells, this leads to apoptotic cell death characterized by caspase activation and DNA fragmentation .
Autophagy Induction
Calcimycin upregulates autophagy markers (e.g., Beclin-1, LC3-II) in macrophages and cancer cells by activating the purinergic receptor P2RX7 . This process requires extracellular ATP release and intracellular Ca²⁺ surges, which synergize to eliminate intracellular pathogens like Mycobacterium bovis BCG .
Antimicrobial Applications
Antimycobacterial Activity
Calcimycin exhibits potent activity against Mycobacterium tuberculosis and M. bovis BCG, with minimum inhibitory concentrations (MICs) in the nanomolar range . Its efficacy stems from P2RX7-dependent autophagy, which enhances bacterial clearance in THP-1 macrophages .
Table 2: Antimicrobial Efficacy of Calcimycin
Antifungal Properties
While calcimycin shows limited activity against Aspergillus fumigatus, it inhibits Cryptococcus neoformans by targeting the Prp8 intein splicing pathway (MIC = 3.0 μM) . This specificity highlights its potential as an antifungal agent for cryptococcosis .
Anticancer Effects
Apoptosis in Breast and Cervical Cancer Cells
In MCF-7 breast cancer and SiHa cervical cancer cells, calcimycin induces dose-dependent apoptosis (IC₅₀ = 0.3–0.4 μM) via Ca²⁺-mediated mitochondrial dysfunction . Key findings include:
-
ROS Overproduction: Calcimycin-treated cells exhibit a 3-fold increase in ROS compared to controls .
-
Cell Cycle Arrest: Flow cytometry reveals G₀/G₁ phase arrest, accompanied by reduced cyclin D1 expression .
-
P2RX4 Upregulation: The purinergic receptor P2RX4 is upregulated, potentiating calcium influx and p38 MAPK phosphorylation .
Synergy with Chemotherapeutic Agents
Preliminary data suggest calcimycin enhances the efficacy of doxorubicin and paclitaxel in multidrug-resistant cancer models by bypassing P-glycoprotein-mediated efflux .
Experimental and Therapeutic Applications
Biochemical Research Tool
Calcimycin is widely used to:
-
Modulate intracellular Ca²⁺ in fluorescence-based assays (e.g., Fura-2, Fluo-4) .
-
Activate oocytes in reproductive studies by mimicking physiological Ca²⁺ oscillations .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume